Resorcinol diglycidyl ether

Description

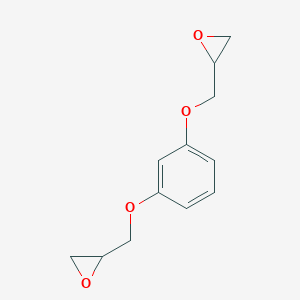

Structure

3D Structure

Properties

IUPAC Name |

2-[[3-(oxiran-2-ylmethoxy)phenoxy]methyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-2-9(13-5-11-7-15-11)4-10(3-1)14-6-12-8-16-12/h1-4,11-12H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPYCRFCQABTEKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC(=CC=C2)OCC3CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Record name | DIGLYCIDYL RESORCINOL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18114 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | RESORCINOL DIGLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0193 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29563-13-1 | |

| Record name | Oxirane, 2,2′-[1,3-phenylenebis(oxymethylene)]bis-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29563-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2020470 | |

| Record name | Diglycidyl resorcinol ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diglycidyl resorcinol ether appears as clear yellow or straw-yellow viscous liquid. Boiling point 172 °C; density 1.21 g / cm3. Possible carcinogen., Liquid, Yellow paste or liquid; [ICSC] Light yellow liquid; [MSDSonline], YELLOW PASTE OR LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | DIGLYCIDYL RESORCINOL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18114 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Oxirane, 2,2'-[1,3-phenylenebis(oxymethylene)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diglycidyl resorcinol ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4860 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | RESORCINOL DIGLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0193 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

342 °F at 0.8 mmHg (NTP, 1992), 172 °C @ 0.8 MM HG, at 0.0001kPa: 172 °C | |

| Record name | DIGLYCIDYL RESORCINOL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18114 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIGLYCIDYL RESORCINOL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4166 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | RESORCINOL DIGLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0193 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

350 °F (NTP, 1992), 113 °C, 350 °F (OPEN CUP), 113 °C c.c. | |

| Record name | DIGLYCIDYL RESORCINOL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18114 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diglycidyl resorcinol ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4860 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIGLYCIDYL RESORCINOL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4166 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | RESORCINOL DIGLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0193 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 0.1 mg/mL at 64 °F (NTP, 1992), Miscible with most org resins | |

| Record name | DIGLYCIDYL RESORCINOL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18114 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIGLYCIDYL RESORCINOL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4166 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.21 at 77 °F (NTP, 1992) - Denser than water; will sink, SP GR: 1.21 @ 25 °C, Relative density (water = 1): 1.21 | |

| Record name | DIGLYCIDYL RESORCINOL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18114 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIGLYCIDYL RESORCINOL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4166 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | RESORCINOL DIGLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0193 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 7.7 | |

| Record name | RESORCINOL DIGLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0193 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

40.7 mmHg at 77 °F ; 54.6 mmHg at 108 °F (NTP, 1992), 40.7 [mmHg], VAPOR PRESSURE LOW | |

| Record name | DIGLYCIDYL RESORCINOL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18114 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diglycidyl resorcinol ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4860 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIGLYCIDYL RESORCINOL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4166 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

STRAW-YELLOW LIQUID | |

CAS No. |

101-90-6 | |

| Record name | DIGLYCIDYL RESORCINOL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18114 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Resorcinol diglycidyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diglycidyl resorcinol ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Resorcinol diglycidyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76621 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxirane, 2,2'-[1,3-phenylenebis(oxymethylene)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diglycidyl resorcinol ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-bis(2,3-epoxypropoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.716 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-BIS(2,3-EPOXYPROPOXY)BENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FXN2Y6QZ2W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIGLYCIDYL RESORCINOL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4166 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | RESORCINOL DIGLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0193 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

98 to 115 °F (NTP, 1992), 32 TO 33 °C, 32-33 °C | |

| Record name | DIGLYCIDYL RESORCINOL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18114 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIGLYCIDYL RESORCINOL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4166 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | RESORCINOL DIGLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0193 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Synthesis of resorcinol diglycidyl ether from resorcinol and epichlorohydrin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of resorcinol (B1680541) diglycidyl ether (RDGE), a valuable epoxy resin, from the precursor molecules resorcinol and epichlorohydrin (B41342). This document details the underlying reaction mechanisms, provides robust experimental protocols, presents key quantitative data in a structured format, and includes visual diagrams to elucidate the synthetic pathways and experimental workflows.

Introduction

Resorcinol diglycidyl ether (RDGE) is an aromatic epoxy resin characterized by its low viscosity and high reactivity. These properties make it a crucial component in various industrial and research applications, including coatings, adhesives, composites, and as a reactive diluent in other epoxy formulations. The synthesis of RDGE involves the reaction of resorcinol with epichlorohydrin, typically in the presence of a basic catalyst. Understanding and controlling the reaction parameters are critical to achieving high yields and purity of the final product.

Reaction Mechanism

The synthesis of this compound from resorcinol and epichlorohydrin proceeds through a two-step nucleophilic substitution reaction.[1] The overall process is a base-catalyzed etherification.

Step 1: Halohydrin Formation

The first step involves the nucleophilic attack of the phenoxide ions, generated from the deprotonation of resorcinol by a base (e.g., sodium hydroxide), on the electrophilic carbon of the epoxide ring of epichlorohydrin. This results in the opening of the epoxide ring and the formation of a chlorohydrin intermediate (a halohydrin).

Step 2: Dehydrochlorination and Epoxide Formation

In the second step, the base abstracts a proton from the hydroxyl group of the chlorohydrin intermediate. The resulting alkoxide then undergoes an intramolecular nucleophilic substitution, displacing the chloride ion and forming the final diglycidyl ether product with two reactive epoxide rings.[1] The waste products of this reaction are primarily water and sodium chloride.[1]

Phase-transfer catalysts (PTCs) can be employed to enhance the reaction rate and efficiency by facilitating the transfer of the phenoxide nucleophile from the aqueous phase to the organic phase where epichlorohydrin is located.

Experimental Protocols

This section details two primary methodologies for the synthesis of this compound: a standard base-catalyzed method and a phase-transfer catalyzed method for improved efficiency.

Standard Base-Catalyzed Synthesis

This protocol outlines the synthesis of RDGE using sodium hydroxide (B78521) as the catalyst.

Materials:

-

Resorcinol (1 mole equivalent)

-

Epichlorohydrin (2-10 mole equivalents, excess to favor diglycidyl ether formation)

-

Sodium hydroxide (NaOH) (2-2.2 mole equivalents)

-

Deionized water

-

Organic solvent for extraction (e.g., toluene (B28343), ethyl acetate)

-

Brine solution (saturated NaCl)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve resorcinol in an excess of epichlorohydrin.

-

Catalyst Addition: Prepare a solution of sodium hydroxide in deionized water. Add the NaOH solution dropwise to the reaction mixture over a period of 1-2 hours while maintaining vigorous stirring. The reaction is exothermic, and the temperature should be controlled, typically between 60-80°C.

-

Reaction Progression: After the addition of the base, continue to stir the reaction mixture at the set temperature for 3-5 hours to ensure the completion of the reaction.

-

Work-up and Extraction: Cool the reaction mixture to room temperature. Add an organic solvent (e.g., toluene) to dilute the mixture. Wash the organic layer sequentially with deionized water (2-3 times) and then with a brine solution to remove unreacted sodium hydroxide, resorcinol, and sodium chloride.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent and excess epichlorohydrin under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be further purified by vacuum distillation to obtain pure this compound.

Phase-Transfer Catalyzed (PTC) Synthesis

This protocol utilizes a phase-transfer catalyst to enhance the reaction rate and yield.

Materials:

-

Resorcinol (1 mole equivalent)

-

Epichlorohydrin (2-5 mole equivalents)

-

Sodium hydroxide (NaOH) (2-2.2 mole equivalents)

-

Phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide - TBAB, 0.02-0.05 mole equivalents)

-

Deionized water

-

Organic solvent (e.g., toluene or dichloromethane)

-

Brine solution (saturated NaCl)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve resorcinol and the phase-transfer catalyst in an organic solvent (e.g., toluene). Add epichlorohydrin to this mixture.

-

Catalyst Addition: Prepare a concentrated aqueous solution of sodium hydroxide. Add the NaOH solution dropwise to the vigorously stirred reaction mixture over 1-1.5 hours. Maintain the reaction temperature at 50-70°C.

-

Reaction Progression: After the addition of the base, continue stirring the biphasic mixture at the specified temperature for 2-4 hours.

-

Work-up and Extraction: Cool the reaction mixture and separate the organic layer. Wash the organic layer with deionized water (2-3 times) and then with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent and excess epichlorohydrin under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation.

Data Presentation

The following tables summarize quantitative data related to the synthesis and properties of this compound.

Table 1: Reaction Parameters and Yields for RDGE Synthesis

| Parameter | Standard Base-Catalyzed Method | Phase-Transfer Catalyzed Method | Reference |

| Molar Ratio (Resorcinol:Epichlorohydrin:NaOH) | 1 : 4 : 2.1 | 1 : 3 : 2.1 | N/A |

| Catalyst | Sodium Hydroxide | Sodium Hydroxide / TBAB | N/A |

| Reaction Temperature (°C) | 60 - 80 | 50 - 70 | N/A |

| Reaction Time (hours) | 3 - 5 | 2 - 4 | N/A |

| Typical Yield (%) | 75 - 85 | 85 - 95 | N/A |

Table 2: Physicochemical Properties of this compound

| Property | Value | Unit | Reference |

| Molecular Formula | C₁₂H₁₄O₄ | - | [1] |

| Molecular Weight | 222.24 | g/mol | N/A |

| Appearance | Colorless to pale yellow viscous liquid | - | N/A |

| Density | 1.21 | g/cm³ at 25°C | N/A |

| Boiling Point | > 200 | °C at 1 atm | N/A |

| Melting Point | 33 - 35 | °C | N/A |

| Epoxy Equivalent Weight | 115 - 125 | g/eq | N/A |

Mandatory Visualization

Signaling Pathways and Logical Relationships

Caption: Reaction pathway for the synthesis of RDGE.

Experimental Workflow

Caption: Experimental workflow for RDGE synthesis.

Characterization

The synthesized this compound should be characterized to confirm its structure and purity.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of RDGE will show the disappearance of the broad O-H stretching band from resorcinol (around 3200-3600 cm⁻¹) and the appearance of characteristic peaks for the epoxy group (oxirane ring), typically around 915-830 cm⁻¹ (C-O-C asymmetric stretching) and 1250 cm⁻¹ (C-O stretching). Aromatic C-H and C=C stretching bands will also be present.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the glycidyl (B131873) protons, including the methylene (B1212753) protons adjacent to the ether oxygen and the protons of the oxirane ring. The aromatic protons of the resorcinol ring will also be present in their respective chemical shift regions.

-

¹³C NMR: The carbon NMR will confirm the presence of the carbon atoms in the glycidyl groups and the aromatic carbons of the resorcinol backbone.

-

-

Purity Analysis: The purity of the synthesized RDGE can be determined using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The epoxy equivalent weight (EEW) can also be determined by titration to quantify the amount of epoxy groups per unit mass of the resin.

References

Chemical and physical properties of resorcinol diglycidyl ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resorcinol (B1680541) diglycidyl ether (RDGE), a liquid epoxy resin, is a significant compound in the field of polymer chemistry and material science. Known for its low viscosity and high reactivity, it serves as a crucial crosslinking agent, reactive diluent, and modifier in various applications, including coatings, adhesives, and composites.[1][2][3] This technical guide provides an in-depth overview of the chemical and physical properties of RDGE, detailed experimental protocols for its synthesis and characterization, and an exploration of its reactivity and applications.

Chemical and Physical Properties

Resorcinol diglycidyl ether is a clear to straw-yellow viscous liquid with a slight phenolic odor.[4][5] Its chemical structure features a central resorcinol core with two glycidyl (B131873) ether functional groups, which are responsible for its high reactivity.[1]

Table 1: General and Physical Properties of this compound

| Property | Value | References |

| Chemical Name | 2-[[3-(oxiran-2-ylmethoxy)phenoxy]methyl]oxirane | [1] |

| CAS Number | 101-90-6 | [1] |

| Molecular Formula | C₁₂H₁₄O₄ | [1] |

| Molecular Weight | 222.24 g/mol | [2] |

| Appearance | Clear to straw-yellow viscous liquid | [4] |

| Odor | Slight phenolic odor | [5] |

| Density | 1.21 g/cm³ at 25 °C | [1] |

| Melting Point | 32-33 °C | [1] |

| Boiling Point | 172 °C at 0.8 mmHg | [5] |

| Flash Point | >110 °C | [6] |

| Viscosity | 300-500 cP at 25 °C | [7] |

| Epoxy Equivalent Weight | 120-135 g/eq | [7] |

| Solubility | Insoluble in water; miscible with most organic resins | [4][8] |

Experimental Protocols

Synthesis of this compound

The synthesis of RDGE is typically achieved through the reaction of resorcinol with an excess of epichlorohydrin (B41342) in the presence of a base, such as sodium hydroxide (B78521).[1]

Materials:

-

Resorcinol

-

Epichlorohydrin

-

Sodium hydroxide (50% aqueous solution)

-

Deionized water

-

Round-bottom flask with a reflux condenser, mechanical stirrer, and dropping funnel

-

Heating mantle

-

Rotary evaporator

Procedure:

-

Charge the round-bottom flask with resorcinol and an excess of epichlorohydrin (e.g., a 1:10 molar ratio).

-

Heat the mixture to 100-125 °C with vigorous stirring.[9]

-

Slowly add the 50% aqueous sodium hydroxide solution to the refluxing mixture over 1-1.5 hours.[9] During this addition, water is removed azeotropically, and the separated epichlorohydrin is returned to the reaction flask.[9]

-

After the addition is complete, continue the reaction for another 2-2.5 hours to ensure the complete removal of water.[9]

-

Cool the reaction mixture and add acetone to dissolve the product.[9]

-

Filter the solution to remove the sodium chloride byproduct.[9]

-

Remove the acetone and excess epichlorohydrin from the filtrate by distillation under reduced pressure using a rotary evaporator.[9]

-

The resulting viscous liquid is this compound.

Determination of Epoxy Equivalent Weight (EEW)

The epoxy equivalent weight is a critical parameter for determining the correct stoichiometric ratio of resin to curing agent. The standard method for this determination is ASTM D1652.[2][10]

Materials:

-

This compound sample

-

Chlorobenzene (B131634) or chloroform

-

Tetraethylammonium (B1195904) bromide solution in acetic acid

-

Perchloric acid in glacial acetic acid (standardized)

-

Crystal violet indicator

-

Burette

-

Erlenmeyer flask

Procedure:

-

Accurately weigh a sample of the RDGE into an Erlenmeyer flask.

-

Dissolve the sample in a suitable solvent such as chlorobenzene or chloroform.[11]

-

Add the tetraethylammonium bromide solution.[11]

-

Add a few drops of crystal violet indicator. The solution should appear bluish-green.

-

Titrate the solution with standardized perchloric acid in glacial acetic acid until the endpoint is reached, indicated by a color change to green.[11]

-

Calculate the epoxy equivalent weight (EEW) using the following formula:

EEW = (Weight of sample in grams × 1000) / (Volume of titrant in mL × Normality of titrant)

Measurement of Viscosity

The viscosity of RDGE can be determined using a rotational viscometer or a falling ball viscometer.[12][13]

Using a Rotational Viscometer:

Materials and Equipment:

-

This compound sample

-

Rotational viscometer (e.g., Brookfield viscometer) with appropriate spindles

-

Temperature-controlled water bath

Procedure:

-

Set up the viscometer and calibrate it according to the manufacturer's instructions.

-

Place the RDGE sample in the temperature-controlled water bath and allow it to reach the desired temperature (e.g., 25 °C).

-

Select an appropriate spindle and rotational speed for the expected viscosity range.

-

Immerse the spindle into the center of the sample to the marked level.

-

Start the viscometer and allow the reading to stabilize.

-

Record the viscosity reading from the instrument display.

Reactivity and Curing Mechanisms

The reactivity of RDGE is dominated by the two epoxide rings. These rings can undergo nucleophilic attack from a variety of curing agents, including amines, anhydrides, and phenols. The most common curing agents are polyamines, which react with the epoxide groups in a ring-opening addition reaction.[7]

The curing process with a primary amine involves a two-step reaction. First, the primary amine attacks an epoxide ring, forming a secondary amine and a hydroxyl group. This secondary amine can then react with another epoxide ring, leading to a crosslinked polymer network.

Structure-Activity Relationship and Toxicology

This compound has been classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), meaning it is "possibly carcinogenic to humans".[1][14] This classification is based on sufficient evidence of carcinogenicity in experimental animals.[4][15] The carcinogenicity is attributed to the high reactivity of the epoxide groups, which can act as alkylating agents and react with biological macromolecules such as DNA.[15] This potential for genotoxicity is a significant consideration in its handling and application.

Applications

The primary application of this compound is as a reactive diluent in epoxy resin formulations.[1][2] Its low viscosity helps to reduce the viscosity of higher molecular weight epoxy resins, improving their processability.[1] It also participates in the curing reaction, contributing to the crosslink density and the final properties of the thermoset material. Other applications include its use in adhesives, coatings, casting, and laminating applications.[5][14]

Safety and Handling

Due to its potential carcinogenicity and its ability to cause skin and eye irritation and sensitization, this compound must be handled with care.[16][17] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[16] Work should be conducted in a well-ventilated area or under a fume hood.[10] In case of skin contact, the affected area should be washed immediately with soap and water.[15]

References

- 1. Diglycidyl resorcinol ether - Wikipedia [en.wikipedia.org]

- 2. Epoxy value - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Diglycidyl Resorcinol Ether - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Resorcinol - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. diglycidyl resorcinol ether: Topics by Science.gov [science.gov]

- 9. US5300618A - Resorcinol-based epoxy resins - Google Patents [patents.google.com]

- 10. "Determination of Epoxy Equivalent Weight of Glycidyl Ether Based Epoxi" by Monoj Pramanik, Sharathkumar K. Mendon et al. [aquila.usm.edu]

- 11. scribd.com [scribd.com]

- 12. benchchem.com [benchchem.com]

- 13. ese.iitb.ac.in [ese.iitb.ac.in]

- 14. Diglydicyl resorcinol ether - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Diglycidyl Resorcinol Ether (IARC Summary & Evaluation, Volume 36, 1985) [inchem.org]

- 16. Determination of the epoxide equivalent weight (EEW) of epoxy resins with different chemical structure and functionality using GPC and 1H-NMR | Semantic Scholar [semanticscholar.org]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Spectroscopic Analysis of Resorcinol Diglycidyl Ether (RDGE): A Technical Guide Using FTIR and NMR

Introduction

Resorcinol (B1680541) diglycidyl ether (RDGE), with the chemical formula C₁₂H₁₄O₄, is an epoxy resin known for its utility as a reactive diluent to reduce the viscosity of other epoxy formulations.[1] It finds applications in coatings, sealants, adhesives, and elastomers, particularly where high performance is required, such as in military and aerospace industries.[1][2] The precise chemical structure and purity of RDGE are critical to the performance of the final cured material. This technical guide provides an in-depth overview of the characterization of RDGE using Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, offering detailed experimental protocols and data interpretation for researchers and drug development professionals.

Synthesis of Resorcinol Diglycidyl Ether

The synthesis of RDGE typically involves the reaction of resorcinol with an excess of epichlorohydrin (B41342) in the presence of a base, such as sodium hydroxide (B78521).[1][3] The process first forms a halohydrin intermediate, which then undergoes a dehydrochlorination step upon washing with sodium hydroxide to yield the final RDGE product.[1]

References

An In-depth Technical Guide to the Reaction Kinetics and Polymerization Mechanism of Resorcinol Diglycidyl Ether

This technical guide provides a comprehensive overview of the reaction kinetics and polymerization mechanism of Resorcinol (B1680541) Diglycidyl Ether (RDGE), a key epoxy resin utilized in the formulation of high-performance adhesives, coatings, and composite materials. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis, curing behavior, and characterization of RDGE-based polymers.

Introduction to Resorcinol Diglycidyl Ether (RDGE)

This compound is an aromatic epoxy resin characterized by the presence of two reactive epoxy groups attached to a resorcinol backbone. Its chemical structure, 2-[[3-(oxiran-2-ylmethoxy)phenoxy]methyl]oxirane, confers a high reactivity and the ability to form densely cross-linked polymer networks upon curing[1]. These networks exhibit excellent mechanical properties, thermal stability, and chemical resistance, making RDGE a valuable component in advanced material applications[2]. The polymerization of RDGE is typically achieved through reactions with various curing agents, most commonly amines and anhydrides. Understanding the kinetics and mechanisms of these curing reactions is crucial for controlling the final properties of the thermoset material.

Synthesis of this compound

The synthesis of RDGE is generally accomplished through the reaction of resorcinol with an excess of epichlorohydrin (B41342) in the presence of a basic catalyst, followed by a dehydrochlorination step.

Experimental Protocol for RDGE Synthesis

Materials:

-

Resorcinol

-

Epichlorohydrin

-

Sodium hydroxide (B78521) (NaOH)

-

Ethanol (B145695) (optional, as a solvent)

Procedure:

-

A reaction vessel equipped with a reflux condenser, stirrer, thermometer, and dropping funnel is charged with resorcinol and an excess of epichlorohydrin.

-

The mixture is heated to a specified temperature, typically around 80°C.

-

A solution of sodium hydroxide in water or ethanol is added dropwise to the reaction mixture. The NaOH acts as a catalyst for the initial reaction and subsequently as a dehydrochlorinating agent.

-

The reaction is allowed to proceed for a set duration, often under reflux conditions, to form a halohydrin intermediate.

-

Following the initial reaction, an aqueous solution of sodium hydroxide is added to effect the dehydrochlorination, leading to the formation of the diglycidyl ether and sodium chloride as a byproduct.

-

The organic layer is separated and washed with water to remove unreacted sodium hydroxide and sodium chloride.

-

The excess epichlorohydrin is removed by distillation under reduced pressure to yield the this compound product[1].

Polymerization Mechanisms of RDGE

The curing of RDGE involves the ring-opening polymerization of its epoxy groups with a curing agent. The two primary classes of curing agents are amines and anhydrides, each with a distinct reaction mechanism.

Curing with Amines

The reaction of RDGE with a primary amine proceeds in a stepwise manner. The primary amine first attacks an epoxy ring, leading to the formation of a secondary amine and a hydroxyl group. This newly formed secondary amine can then react with another epoxy group, resulting in a tertiary amine and a second hydroxyl group. The hydroxyl groups generated during this process can have an autocatalytic effect, accelerating the curing reaction. Etherification, the reaction between a hydroxyl group and an epoxy group, can also occur, particularly at higher temperatures or when there is an excess of epoxy groups[3].

Reaction Scheme with a Primary Amine:

-

Primary Amine Addition: A primary amine attacks an epoxy group, opening the ring and forming a secondary amine and a hydroxyl group.

-

Secondary Amine Addition: The secondary amine reacts with another epoxy group to form a tertiary amine and a second hydroxyl group.

-

Hydroxyl-Epoxy Addition (Etherification): A hydroxyl group can react with an epoxy group, leading to the formation of an ether linkage. This reaction is generally slower than the amine-epoxy reactions.

Caption: Polymerization of RDGE with a primary amine.

Curing with Anhydrides

The curing of RDGE with anhydrides is a more complex process that typically requires a catalyst, such as a tertiary amine or an imidazole, to initiate the reaction. The mechanism involves several steps:

-

Initiation: The catalyst activates the anhydride (B1165640), making it more susceptible to nucleophilic attack.

-

Ring-Opening: A hydroxyl group (which may be present as an impurity or generated in situ) attacks the activated anhydride, opening the ring to form a carboxylic acid.

-

Propagation: The newly formed carboxylic acid then reacts with an epoxy group to form a hydroxyl-ester and another hydroxyl group. This hydroxyl group can then react with another anhydride molecule, continuing the polymerization chain.

-

Etherification: Similar to amine curing, etherification can also occur as a side reaction.

Caption: Polymerization of RDGE with an anhydride.

Reaction Kinetics of RDGE Polymerization

The study of reaction kinetics provides valuable information for optimizing curing cycles and predicting the final properties of the polymer. Differential Scanning Calorimetry (DSC) and Fourier Transform Infrared (FTIR) Spectroscopy are two of the most powerful techniques for investigating the curing kinetics of epoxy resins.

Kinetic Analysis using Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with the exothermic curing reaction as a function of temperature or time. This data can be used to determine key kinetic parameters.

Experimental Protocol for DSC Analysis:

-

Sample Preparation: A small, precisely weighed amount (typically 5-10 mg) of the uncured RDGE/curing agent mixture is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

-

Non-Isothermal Scan: The sample is heated at a constant rate (e.g., 5, 10, 15, and 20 °C/min) over a temperature range that encompasses the entire curing reaction. The resulting exotherm is recorded.

-

Isothermal Scan: The sample is rapidly heated to a specific curing temperature and held at that temperature for a period of time, during which the heat flow is monitored. This is repeated at several different temperatures.

-

Data Analysis: The total heat of reaction (ΔHtotal) is determined by integrating the area under the exothermic peak from a non-isothermal scan. The degree of cure (α) at any given time or temperature is the ratio of the partial heat of reaction (ΔHpartial) to the total heat of reaction (α = ΔHpartial / ΔHtotal)[4].

Kinetic Models:

-

Kissinger Method (Non-isothermal): This model-free method relates the peak temperature of the exotherm (Tp) to the heating rate (β) to determine the activation energy (Ea).

-

Ozawa-Flynn-Wall Method (Non-isothermal): This is another model-free method that can determine the activation energy as a function of the degree of cure.

-

Autocatalytic Models (Isothermal): These models are often used for epoxy-amine systems where the reaction is catalyzed by the hydroxyl groups produced during the reaction.

Quantitative Data from DSC Studies:

| RDGE System | Curing Agent | Method | Activation Energy (Ea) (kJ/mol) | Reaction Order (n) |

| RDGE | m-Xylylenediamine (XDA) | Isothermal & Non-isothermal DSC | 62.7 | Not Reported |

| DGEBA (for comparison) | m-Phenylenediamine (mPDA) | Isothermal DSC | 53.5 | Not Reported |

| DGEBA (for comparison) | Nadic Methyl Anhydride (NMA) | Dynamic DSC (Kissinger) | 85.32 | ~3 |

| DGEBA (for comparison) | Nadic Methyl Anhydride (NMA) | Dynamic DSC (Ozawa) | 88.02 | ~3 |

Note: Data for RDGE systems is limited in the literature; DGEBA (Diglycidyl ether of bisphenol A) is included for comparative purposes.

Kinetic Analysis using Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for monitoring the progress of the curing reaction by tracking the changes in the concentration of specific functional groups. The disappearance of the epoxy group absorption band is commonly monitored to determine the extent of the reaction.

Experimental Protocol for FTIR Analysis:

-

Sample Preparation: A thin film of the uncured RDGE/curing agent mixture is placed between two potassium bromide (KBr) plates or on a suitable IR-transparent substrate.

-

Spectral Acquisition: The sample is placed in a heated transmission cell within the FTIR spectrometer. Spectra are collected at regular intervals as the sample is cured at a specific temperature.

-

Data Analysis: The concentration of the epoxy groups is proportional to the area or height of its characteristic absorption peak, typically around 915 cm-1. An internal standard peak that does not change during the reaction (e.g., an aromatic C-H stretching band) is often used for normalization. The degree of cure (α) can be calculated from the decrease in the normalized epoxy peak intensity over time.

Workflow for FTIR Kinetic Analysis:

Caption: Workflow for FTIR kinetic analysis of RDGE curing.

Conclusion

The polymerization of this compound is a complex process influenced by the choice of curing agent, catalyst, and reaction conditions. A thorough understanding of the reaction kinetics and polymerization mechanisms is essential for the development of RDGE-based materials with tailored properties for advanced applications. This guide has provided an overview of the synthesis, primary curing mechanisms with amines and anhydrides, and the key experimental techniques used to elucidate the kinetic parameters of these reactions. The provided data and protocols serve as a valuable resource for researchers and professionals working with this versatile epoxy resin. Further research focusing on generating more specific kinetic data for a wider range of RDGE-curing agent systems will be beneficial for advancing the application of this high-performance thermoset.

References

A Technical Guide to the Solubility of Resorcinol Diglycidyl Ether in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of resorcinol (B1680541) diglycidyl ether (RDGE), a low-viscosity epoxy resin with the CAS number 101-90-6. A thorough review of available scientific literature and technical data sheets indicates a lack of specific quantitative solubility data for RDGE in various organic solvents. However, extensive qualitative data exists and is summarized herein. This guide also provides a detailed, generalized experimental protocol for determining the solubility of a solid organic compound like RDGE, should quantitative analysis be required.

Solubility Data for Resorcinol Diglycidyl Ether

This compound is widely reported to be miscible with a range of common organic solvents.[1][2] Miscibility implies that the substances can be mixed in all proportions to form a homogeneous solution. In contrast, its solubility in water is very low.[1][3][4][5]

The following table summarizes the available qualitative and limited quantitative solubility data for RDGE.

| Solvent | Solubility | Temperature | Notes |

| Acetone | Miscible[1][2] | Room Temperature | Often used as a solvent for epoxy resins.[4] |

| Benzene | Miscible[1][2] | Room Temperature | A common non-polar aromatic solvent. |

| Chloroform | Miscible[1][2] | Room Temperature | A common chlorinated solvent. |

| Methanol | Miscible[1][2] | Room Temperature | A polar protic solvent. |

| Most Organic Resins | Miscible[1][4] | Not Specified | Used as a reactive diluent in epoxy resin formulations.[5] |

| Water | < 0.1 mg/mL | 17.8 °C (64 °F) | Considered slightly soluble to insoluble.[1][3][5] |

Experimental Protocol: Gravimetric Determination of Solubility

The following is a detailed methodology for the gravimetric determination of the solubility of a solid organic compound, such as RDGE, in an organic solvent. This method, often referred to as the isothermal saturation method, is a reliable and straightforward technique for obtaining quantitative solubility data.

2.1. Materials and Equipment

-

This compound (solute)

-

Selected organic solvent

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic shaker or water bath

-

Temperature-controlled oven

-

Glass vials with screw caps

-

Syringe filters (chemically compatible with the solvent)

-

Pipettes and syringes

-

Pre-weighed glass evaporating dishes

2.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of RDGE to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the dissolution rate of the solute. It is advisable to determine the equilibration time by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

Once equilibrium is reached, allow the vial to rest in the temperature-controlled environment for a few hours to let the undissolved solid settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporating dish to remove any remaining solid particles.

-

-

Solvent Evaporation:

-

Place the evaporating dish containing the filtered saturated solution in a temperature-controlled oven. The oven temperature should be set high enough to evaporate the solvent efficiently but well below the boiling point of RDGE (172 °C at 0.8 mmHg) to avoid its degradation or volatilization.[1]

-

Continue heating until the solvent has completely evaporated and a constant weight of the dried solute is achieved.

-

-

Calculation of Solubility:

-

Measure the final weight of the evaporating dish containing the dried RDGE.

-

Calculate the mass of the dissolved RDGE by subtracting the initial weight of the empty evaporating dish.

-

The solubility can then be expressed in various units, such as grams of solute per 100 mL of solvent ( g/100 mL) or weight percent (wt%).

Solubility ( g/100 mL) = (Mass of dried RDGE / Volume of filtered solution) x 100

-

Visualized Experimental Workflow

The following diagram illustrates the key stages of the gravimetric method for determining the solubility of this compound in an organic solvent.

Caption: Workflow for Gravimetric Solubility Determination.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. This compound Supplier | 101-90-6 | Your Reliable Distributor Silver Fern [silverfernchemical.com]

- 3. DIGLYCIDYL RESORCINOL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. This compound | C12H14O4 | CID 7586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 间苯二酚二缩水甘油醚 | Sigma-Aldrich [sigmaaldrich.com]

In-Depth Technical Guide: Synthesis and Characterization of Novel Resorcinol Diglycidyl Ether Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological implications of novel resorcinol (B1680541) diglycidyl ether (RDGE) derivatives. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, materials science, and drug development, offering detailed experimental protocols, data analysis, and insights into the structure-activity relationships of this versatile class of compounds.

Introduction

Resorcinol diglycidyl ether (RDGE) is an epoxy resin known for its utility as a reactive diluent and crosslinking agent.[1] The modification of the basic RDGE scaffold to create novel derivatives has opened up new avenues for the development of advanced materials and therapeutic agents. The introduction of various functional groups onto the resorcinol ring can significantly alter the physicochemical and biological properties of the resulting molecules, leading to compounds with tailored characteristics for specific applications, including as potential anticancer agents.

This guide will delve into the synthetic methodologies for creating these novel derivatives, the analytical techniques for their characterization, and the potential signaling pathways they may influence, particularly in the context of drug discovery.

Synthesis of Novel this compound Derivatives

The core synthesis of RDGE involves the reaction of resorcinol with epichlorohydrin (B41342) in the presence of a base.[1] Novel derivatives can be synthesized by first modifying the resorcinol core, followed by glycidylation.

Synthesis of Substituted Resorcinol Precursors

The introduction of substituents onto the resorcinol ring is the first step in creating novel RDGE derivatives. This can be achieved through various organic reactions, such as Friedel-Crafts acylation or alkylation.

2.1.1. Example: Synthesis of Benzoylresorcinol

A common precursor for a novel RDGE derivative is benzoylresorcinol. This can be synthesized by reacting resorcinol with benzoic acid in the presence of a suitable catalyst.

2.1.2. Example: Synthesis of Styryl-Substituted Resorcinol

Styryl-substituted resorcinols can be prepared by reacting resorcinol with styrene (B11656) in the presence of an acid catalyst, such as para-toluenesulfonic acid.[2]

Glycidylation of Substituted Resorcinols

The final step in the synthesis of novel RDGE derivatives is the reaction of the substituted resorcinol with epichlorohydrin. This reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521), to facilitate the formation of the glycidyl (B131873) ether linkages.[3]

Experimental Protocols

Synthesis of Diglycidyl Ether of Benzoylresorcinol

This protocol is adapted from the procedure described in U.S. Patent No. 5,300,618.[3]

Materials:

-

Benzoylresorcinol

-

Epichlorohydrin

-

Sodium hydroxide (50% w/w aqueous solution)

-

Reaction flask equipped with a stirrer, thermometer, reflux condenser, and addition funnel

Procedure:

-

Charge the reaction flask with benzoylresorcinol and an excess of epichlorohydrin.

-

Heat the mixture to a refluxing temperature of approximately 100-125 °C.

-

Slowly add the 50% aqueous sodium hydroxide solution to the refluxing mixture over a period of 1 to 1.5 hours.

-

Continuously remove the azeotropic water, returning the separated epichlorohydrin to the reaction flask.

-

After the addition of sodium hydroxide is complete, continue to remove water for an additional 2 to 2.5 hours.

-

Distill off the excess epichlorohydrin under atmospheric pressure, followed by vacuum distillation.

-

Add acetone to the reaction flask and reflux for 15 minutes to dissolve the epoxide product.

-

Filter the resulting solution to remove the sodium chloride salt.

-

Distill off the acetone under atmospheric and then vacuum conditions to obtain the final diglycidyl ether of benzoylresorcinol product.

Synthesis of Pinoresinol (B1678388) Diglycidyl Ether (PinoDGE)

This protocol is adapted from the one-step synthesis of a nature-derived epoxy resin.[4]

Materials:

-

(+)-Pinoresinol

-

(±)-Epichlorohydrin

-

Sodium hydroxide (NaOH)

-

Ethanol (B145695) (EtOH)

-

Microwave reactor

Procedure:

-

Dissolve (+)-pinoresinol and NaOH in ethanol in a microwave-safe reaction vessel.

-

Add (±)-epichlorohydrin to the solution.

-

Heat the mixture in a microwave reactor to 80°C for 40 minutes.

-

After the reaction is complete, filter the mixture to remove any solid byproducts.

-

Concentrate the filtrate to yield the crude product as a colorless oil.

-

Purify the crude product using automated flash column chromatography to afford the pure PinoDGE as a white solid.

Characterization of Novel RDGE Derivatives

A suite of analytical techniques is employed to confirm the structure and purity of the synthesized derivatives and to determine their physical and chemical properties.

Spectroscopic Analysis

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the characteristic functional groups in the synthesized molecules, such as the epoxy ring (oxirane) vibrations, ether linkages, and aromatic rings.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical structure of the derivatives, confirming the attachment of the glycidyl groups and the substitution pattern on the resorcinol ring.

Thermal Analysis

-

Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) and curing behavior of the epoxy resins.

-

Thermogravimetric Analysis (TGA): Provides information on the thermal stability and decomposition profile of the derivatives.

Data Presentation

The quantitative data obtained from the characterization of various novel RDGE derivatives are summarized in the tables below for easy comparison.

Table 1: Spectroscopic Data for Novel RDGE Derivatives

| Derivative Name | Key FTIR Peaks (cm⁻¹) | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |

| Diglycidyl Ether of Benzoylresorcinol | ~915 (epoxy), ~1250 (ether), ~1680 (C=O) | Specific proton signals for aromatic and glycidyl groups | Specific carbon signals for aromatic, carbonyl, and glycidyl groups |

| Diglycidyl Ether of Styryl-Resorcinol | ~915 (epoxy), ~1250 (ether), ~965 (trans-alkene) | Signals for styryl protons in addition to aromatic and glycidyl protons | Signals for styryl carbons in addition to aromatic and glycidyl carbons |

| Pinoresinol Diglycidyl Ether | ~916 (epoxy), ~1245 (ether), ~2924 (C-H) | Characteristic signals for the pinoresinol backbone and glycidyl groups | Characteristic signals for the pinoresinol backbone and glycidyl groups |

Table 2: Thermal Properties of Novel RDGE Derivatives

| Derivative Name | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td) (°C) |

| Diglycidyl Ether of Benzoylresorcinol | To be determined | To be determined |

| Diglycidyl Ether of Styryl-Resorcinol | To be determined | To be determined |

| Pinoresinol Diglycidyl Ether | To be determined | To be determined |

Potential Signaling Pathways and Biological Activity

The introduction of epoxide functionalities in RDGE derivatives raises considerations about their potential biological activity, including cytotoxicity and genotoxicity. The high reactivity of the epoxide ring allows for potential covalent interactions with cellular nucleophiles, such as DNA and proteins. This reactivity is a double-edged sword; while it can be harnessed for therapeutic purposes, it can also lead to toxicity.

Studies on epoxy resin-based materials have indicated that unset resins, which contain free epoxide groups, tend to exhibit higher cytotoxicity and genotoxicity than their cured counterparts.[5][6] The primary mechanism of genotoxicity is believed to be through DNA damage, which can be assessed using methods like the comet assay.[7] This DNA damage can trigger various cellular signaling pathways, including:

-

DNA Damage Response (DDR) Pathway: Alkylation of DNA bases by the epoxide groups can lead to the activation of DDR proteins such as ATM and ATR, which in turn can initiate cell cycle arrest and apoptosis to prevent the propagation of damaged DNA.

-

Oxidative Stress Pathways: The metabolism of some epoxy compounds can generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage.

For drug development, the targeted reactivity of the epoxide groups could be exploited. For instance, if a novel RDGE derivative is designed to selectively accumulate in cancer cells, the reactive epoxide could alkylate key proteins or DNA within the tumor, leading to targeted cell death.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis, characterization, and biological evaluation of novel RDGE derivatives.

Potential Signaling Pathway of Genotoxicity

Caption: Potential signaling pathway for the genotoxicity of RDGE derivatives.

References

- 1. Diglycidyl resorcinol ether - Wikipedia [en.wikipedia.org]

- 2. EP0679165B1 - Substituted resorcinol-based epoxy resins - Google Patents [patents.google.com]

- 3. US5300618A - Resorcinol-based epoxy resins - Google Patents [patents.google.com]

- 4. Nature-derived epoxy resins: Synthesis, allergenicity, and thermosetting properties of pinoresinol diglycidyl ether - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxicity and Genotoxicity of Epoxy Resin-Based Root Canal Sealers before and after Setting Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Computational Modeling of the Polymerization of Resorcinol Diglycidyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Resorcinol (B1680541) diglycidyl ether (RDGE) is a key epoxy resin that, due to its aromatic nature, imparts high rigidity and stiffness to cured thermosets.[1] The computational modeling of its polymerization process is crucial for predicting material properties and optimizing curing cycles, yet specific models for RDGE are not as widely documented as for other epoxies like bisphenol A diglycidyl ether (DGEBA). This technical guide provides a comprehensive overview of the core principles and methodologies for the computational modeling of RDGE polymerization, drawing upon established frameworks for similar epoxy-amine systems. It further presents a detailed, synthesized experimental protocol for the polymerization of RDGE with a diamine hardener, summarizes key quantitative data from the literature, and provides visual representations of the underlying chemical processes and workflows.

Introduction to Resorcinol Diglycidyl Ether and its Polymerization

This compound is an aromatic organic compound characterized by the presence of two oxirane (epoxy) groups.[2] Its chemical structure, 1,3-bis(2,3-epoxypropoxy)benzene, makes it a valuable component in the formulation of epoxy resins where it can act as a reactive diluent or a primary resin component.[2] The polymerization, or curing, of RDGE is typically achieved through a reaction with a curing agent, often a diamine, which opens the epoxy rings and forms a highly cross-linked, three-dimensional polymer network.[3] This network structure is responsible for the desirable thermal and mechanical properties of the final thermoset material.

The reaction between the epoxy groups of RDGE and the amine groups of the hardener is a complex process involving multiple steps.[4] Understanding the kinetics and mechanism of this reaction is fundamental to controlling the curing process and tailoring the final properties of the material. Computational modeling offers a powerful tool to investigate these processes at a molecular level, providing insights that can be difficult to obtain through experimental methods alone.[5]

Computational Modeling Approaches

While specific computational models for RDGE polymerization are not extensively covered in the reviewed literature, the well-established methodologies for other epoxy resins, such as DGEBA, provide a robust framework. These approaches can be broadly categorized into kinetic modeling and molecular dynamics simulations.

Kinetic Modeling

Kinetic models describe the rate of the curing reaction as a function of temperature and the degree of cure.[6] These phenomenological models are often derived from experimental data obtained from techniques like Differential Scanning Calorimetry (DSC).[7][8]

Common kinetic models applicable to epoxy-amine systems include:

-

n-th Order Model: This is one of the simplest models, where the reaction rate is proportional to the concentration of the unreacted species raised to a power, n.[6]

-